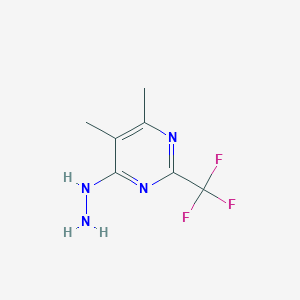4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
CAS No.: 680216-40-4
Cat. No.: VC5431756
Molecular Formula: C7H9F3N4
Molecular Weight: 206.172
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 680216-40-4 |
|---|---|
| Molecular Formula | C7H9F3N4 |
| Molecular Weight | 206.172 |
| IUPAC Name | [5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]hydrazine |
| Standard InChI | InChI=1S/C7H9F3N4/c1-3-4(2)12-6(7(8,9)10)13-5(3)14-11/h11H2,1-2H3,(H,12,13,14) |
| Standard InChI Key | VCIGPLAPDJQMLL-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N=C1NN)C(F)(F)F)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The molecular formula of 4-hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine is C₇H₉F₃N₄, with a molecular weight of 206.17 g/mol . The structure features:
-
A pyrimidine ring (six-membered aromatic ring with two nitrogen atoms).
-
Hydrazino group (-NH-NH₂) at position 4.
-
Methyl groups (-CH₃) at positions 5 and 6.
-
Trifluoromethyl group (-CF₃) at position 2.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves chlorination followed by hydrazinolysis, as described in patents for structurally related pyrimidines .
Example Protocol (Adapted from CN104945331A) :
-
Chlorination:
-
Hydrazinolysis:
Optimization Parameters:
Biological and Pharmaceutical Applications
Antimicrobial Activity
Pyrimidine derivatives with hydrazino groups exhibit broad-spectrum antimicrobial properties . For example:
-
Analogous compounds (e.g., 2-hydrazino-4-trifluoromethylpyrimidine) show MIC values of 0.25–1 μg/mL against Staphylococcus aureus and Escherichia coli .
-
The trifluoromethyl group enhances membrane permeability, while the hydrazino moiety chelates metal ions critical for microbial enzymes .
Structure-Activity Relationship (SAR):
-
Methyl groups at positions 5 and 6 improve metabolic stability .
-
Trifluoromethyl substitution enhances electronegativity, boosting target binding .
| Supplier | Purity | Price (1g) | Location |
|---|---|---|---|
| Atomax Chemicals | >95% | $63.00 | China |
| Apollo Scientific | >95% | $219.00 | United Kingdom |
| TCI America | >98% | $63.00 | USA/Japan |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume